molecular formula C20H23FN2O4S B2745528 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 921995-97-3

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No. B2745528
CAS RN: 921995-97-3
M. Wt: 406.47
InChI Key: GRKVLGKIKLNHKA-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O4S and its molecular weight is 406.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

The organocatalyzed asymmetric Mannich reaction involving similar compounds demonstrates the potential of utilizing complex sulfonamide derivatives in synthesizing chiral centers with high enantioselectivity. These reactions yield cyclic amines with significant pharmacological interest, highlighting the compound's role in developing enantioselective methodologies for synthesizing bioactive molecules (Li, Lin, & Du, 2019).

COX-2 Inhibition and Apoptosis Induction

Research on similar sulfonamide derivatives has shown their effectiveness in inhibiting COX-2 enzyme activity, inducing apoptosis in cancer cells, and inhibiting cell proliferation. This application is crucial in cancer research, providing insights into the development of selective COX-2 inhibitors with potential therapeutic benefits (Li et al., 2002).

PET Imaging for Alzheimer's Disease

Sulfonamide derivatives with fluorine substitution have been evaluated as PET imaging agents for detecting cerebral β-amyloid plaques in Alzheimer's disease. These compounds' high affinity for Aβ aggregates and their ability to cross the blood-brain barrier make them valuable tools in diagnosing and studying Alzheimer's disease progression (Cui et al., 2012).

Carbonic Anhydrase Inhibition

The synthesis of [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors highlights another significant application. These compounds show strong inhibition of human carbonic anhydrases, essential for treating conditions like glaucoma, epilepsy, and altitude sickness. The dual role of the sulfonamide group in these compounds emphasizes their versatility and potential in medicinal chemistry (Sapegin et al., 2018).

Novel Syntheses and Structural Insights

Research into novel syntheses and the structural analysis of sulfonamide derivatives, including the use of X-ray diffraction and DFT studies, provides deeper insights into their chemical behavior and potential modifications to enhance their pharmacological properties. Such studies are foundational in drug design and development, allowing for the rational design of compounds with improved efficacy and reduced side effects (Almansour et al., 2016).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-5-23-17-9-6-14(11-18(17)27-12-20(3,4)19(23)24)22-28(25,26)15-7-8-16(21)13(2)10-15/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKVLGKIKLNHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide

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